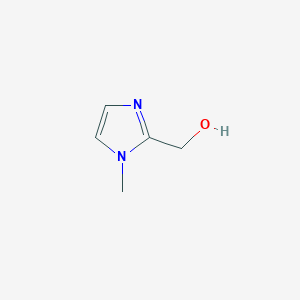
(1-Methyl-1H-imidazol-2-yl)methanol
Overview
Description
“(1-Methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C5H8N2O . It is also known as 1-Methyl-2-imidazolemethanol .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring containing two nitrogen atoms, a methyl group attached to one of the nitrogen atoms, and a methanol group attached to the carbon atom between the two nitrogen atoms .Chemical Reactions Analysis
The alcohols in the “(1-Methyl-1H-imidazol-2-yl)methanol” system can be converted into carbonyl compounds via the corresponding quaternary salts . The system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis
“(1-Methyl-1H-imidazol-2-yl)methanol” has a molecular weight of 112.13 and a density of 1.16±0.1 g/cm3 . It has a melting point of 116-119°C and a boiling point of 145°C at 1 Torr . It is slightly soluble in water .Scientific Research Applications
Organic Chemistry
Application
“(1-Methyl-1H-imidazol-2-yl)methanol” and its derivatives are used in the synthesis of carbonyl compounds . These compounds play a crucial role in various chemical reactions and are key components in a variety of everyday applications .
Method of Application
The “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols derived from “(1-Methyl-1H-imidazol-2-yl)methanol” were convertible into the carbonyl compounds via the corresponding quaternary salts .
Results and Outcomes
The stable “(1-Methyl-1H-imidazol-2-yl)methanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group . This suggests that “(1-Methyl-1H-imidazol-2-yl)methanol” and its derivatives could be used as building blocks in the synthesis of more complex organic compounds .
Organic Chemistry - Advanced Synthesis
Application
“(1-Methyl-1H-imidazol-2-yl)methanol” derivatives have been prepared by treatment of aldehydes or ketones with 2-lithio-l-methyl-1H-imidazole . This method provides an advanced synthesis route for these derivatives, expanding their potential applications in organic chemistry .
Method of Application
The “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives were prepared by a Grignard reaction of 2-formyl-1-methyl-1H-imidazole with 4-phen- oxyphenylmagnesium bromide . This method provides a more efficient and versatile synthesis route for these derivatives .
Results and Outcomes
The Grignard reaction method resulted in a high yield of “(1-Methyl-1H-imidazol-2-yl)methanol” derivatives . This suggests that this method could be used to prepare these derivatives in large quantities for various applications in organic chemistry .
Organic Chemistry - Carbonyl Compound Synthesis
Application
“(1-Methyl-1H-imidazol-2-yl)methanol” derivatives have been prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . This method provides an advanced synthesis route for these derivatives, expanding their potential applications in organic chemistry .
Safety And Hazards
Future Directions
Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-2-yl)methanol | |
CAS RN |
17334-08-6 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)







![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
